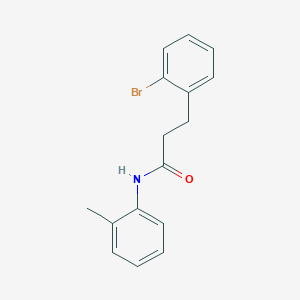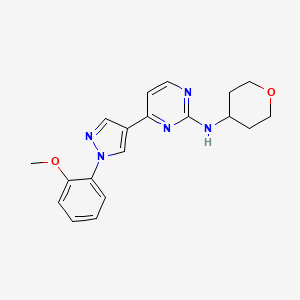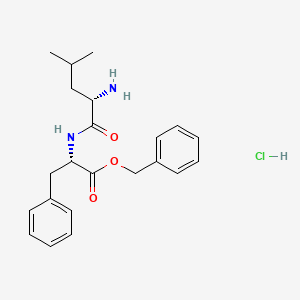![molecular formula C17H19N3O3 B11830181 8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B11830181.png)
8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[45]decan-8-ol ist eine komplexe organische Verbindung, die eine spirocyclische Struktur mit sowohl Pyrimidin- als auch Pyridinringen aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[45]decan-8-ol umfasst in der Regel mehrstufige organische Reaktionen. Die Reaktionsbedingungen beinhalten häufig die Verwendung von polaren Lösungsmitteln wie Chloroform, Ethanol oder Dimethylformamid und Temperaturen im Bereich von 50 °C bis 150 °C .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind nicht gut dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Synthesewege wie die in Laboreinstellungen verwendeten, mit Optimierungen für die Skalierung und Kosteneffizienz. Der Einsatz von kontinuierlichen Flussreaktoren und automatisierten Syntheseplattformen kann zur Steigerung der Produktionseffizienz und -konsistenz eingesetzt werden.
Analyse Chemischer Reaktionen
Reaktionstypen
8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was möglicherweise zu verschiedenen Derivaten führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und die Verwendung von inerten Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen eine breite Palette von funktionellen Gruppen einführen können, was zu verschiedenen Derivaten mit möglicherweise einzigartigen Eigenschaften führt .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, wodurch die Herstellung komplexerer Moleküle ermöglicht wird.
Biologie: Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit biologischen Molekülen zu interagieren, was sie zu einem Kandidaten für die Wirkstoffforschung und -entwicklung macht.
Medizin: Mögliche therapeutische Anwendungen umfassen die Verwendung als Leitverbindung für die Entwicklung neuer Arzneimittel, die auf bestimmte biologische Pfade abzielen.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an bestimmten Stellen dieser Zielstrukturen zu binden und ihre Aktivität zu modulieren. Diese Wechselwirkung kann zu verschiedenen biologischen Effekten führen, abhängig von der Zielstruktur und den beteiligten Pfaden .
Wissenschaftliche Forschungsanwendungen
8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathways involved .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 8-(Pyrimidin-2-yl)-5,8-diazaspiro[4.5]decan-5-iumchlorid
- 8-(Pyrimidin-2-yl)-8-aza-5-azoniaspiro[4.5]decan
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-(pyridin-2-yl)pyrimidin
Einzigartigkeit
8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol ist aufgrund seiner spirocyclischen Struktur einzigartig, die bestimmte sterische und elektronische Eigenschaften verleiht. Diese Einzigartigkeit ermöglicht es ihm, mit molekularen Zielstrukturen auf eine Weise zu interagieren, die ähnlichen Verbindungen möglicherweise nicht möglich ist, was möglicherweise zu unterschiedlichen biologischen und chemischen Aktivitäten führt .
Eigenschaften
Molekularformel |
C17H19N3O3 |
|---|---|
Molekulargewicht |
313.35 g/mol |
IUPAC-Name |
8-(5-pyrimidin-2-ylpyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C17H19N3O3/c21-16(4-6-17(7-5-16)22-10-11-23-17)14-3-2-13(12-20-14)15-18-8-1-9-19-15/h1-3,8-9,12,21H,4-7,10-11H2 |
InChI-Schlüssel |
BSUIUVQOSJPGQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(C3=NC=C(C=C3)C4=NC=CC=N4)O)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


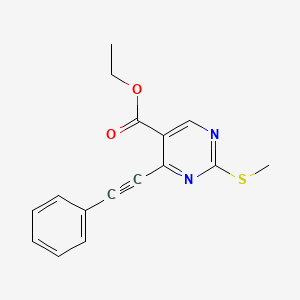
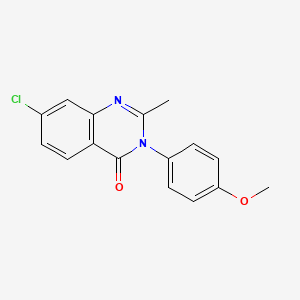

![tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11830110.png)

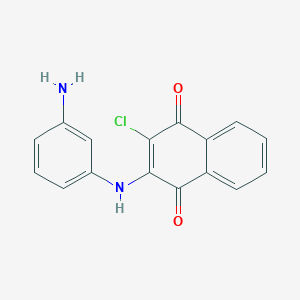
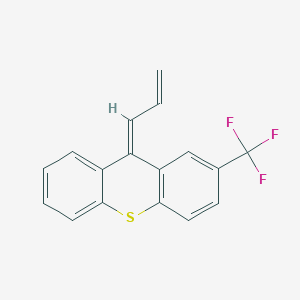


![9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole](/img/structure/B11830133.png)
![6-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-3-(2,4,6-trifluorobenzoyl)-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B11830161.png)
